molecular formula C₁₀H₁₂D₃ClN₂O₄S B1140230 5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride CAS No. 1215568-62-9

5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride

Cat. No.: B1140230
CAS No.: 1215568-62-9
M. Wt: 297.77
InChI Key:
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Description

5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which can help in tracing and studying various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride typically involves the incorporation of deuterium into the alanine moiety. This can be achieved through the use of deuterated reagents or solvents during the synthesis process. The reaction conditions often require controlled temperatures and pH levels to ensure the successful incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control systems to maintain the required conditions. The use of high-purity deuterated reagents is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogens, nucleophiles, and other substituting agents under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium content.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: Applied in the production of deuterated compounds for various industrial applications, including the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can replace hydrogen atoms in biochemical reactions, allowing researchers to trace and study these processes. The compound may interact with enzymes, receptors, and other proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    L-Alanine-3,3,3-d3: A deuterated form of alanine used in similar applications.

    DL-Alanine-3,3,3-d3: A racemic mixture of deuterated alanine used in metabolic studies.

    N-(9-Fluorenylmethoxycarbonyl)-L-alanine-3,3,3-d3: A deuterated derivative of alanine used in peptide synthesis.

Uniqueness

5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride is unique due to its specific structure, which combines a deuterated alanine moiety with a methoxybenzenesulfonamide group. This combination allows for unique interactions and applications in various fields of research, making it a valuable tool for scientists.

Properties

IUPAC Name

5-[(2S)-2-amino-3,3,3-trideuteriopropanoyl]-2-methoxybenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S.ClH/c1-6(11)10(13)7-3-4-8(16-2)9(5-7)17(12,14)15;/h3-6H,11H2,1-2H3,(H2,12,14,15);1H/t6-;/m0./s1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTBHJKEELYVGI-UPBCFZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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